Cas no 99290-31-0 (9-(3,4-Dimethyl-5-pentylfuran-2-yl)-9-oxononanoic Acid Methyl Ester)

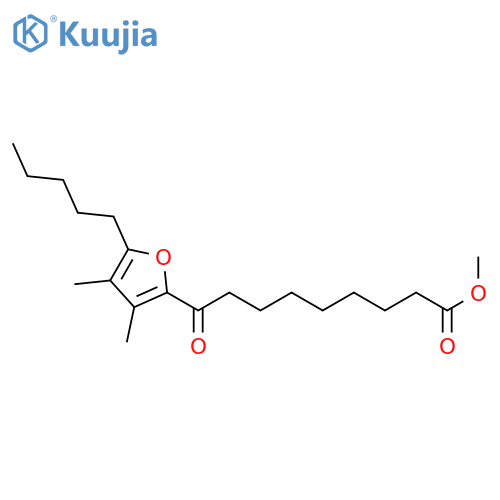

99290-31-0 structure

商品名:9-(3,4-Dimethyl-5-pentylfuran-2-yl)-9-oxononanoic Acid Methyl Ester

CAS番号:99290-31-0

MF:C21H34O4

メガワット:350.492267131805

CID:4554577

9-(3,4-Dimethyl-5-pentylfuran-2-yl)-9-oxononanoic Acid Methyl Ester 化学的及び物理的性質

名前と識別子

-

- 9-(3,4-Dimethyl-5-pentylfuran-2-yl)-9-oxononanoic Acid Methyl Ester

- 2-Furannonanoic acid, 3,4-dimethyl-θ-oxo-5-pentyl-, methyl ester

-

- インチ: 1S/C21H34O4/c1-5-6-10-14-19-16(2)17(3)21(25-19)18(22)13-11-8-7-9-12-15-20(23)24-4/h5-15H2,1-4H3

- InChIKey: ATIMZTVRSPKVTL-UHFFFAOYSA-N

- ほほえんだ: C(OC)(=O)CCCCCCCC(C1=C(C)C(C)=C(CCCCC)O1)=O

9-(3,4-Dimethyl-5-pentylfuran-2-yl)-9-oxononanoic Acid Methyl Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D477755-25mg |

9-(3,4-Dimethyl-5-pentylfuran-2-yl)-9-oxononanoic Acid Methyl Ester |

99290-31-0 | 25mg |

$1596.00 | 2023-05-18 | ||

| TRC | D477755-2.5mg |

9-(3,4-Dimethyl-5-pentylfuran-2-yl)-9-oxononanoic Acid Methyl Ester |

99290-31-0 | 2.5mg |

$201.00 | 2023-05-18 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | D477755-25mg |

9-(3,4-Dimethyl-5-pentylfuran-2-yl)-9-oxononanoic Acid Methyl Ester |

99290-31-0 | 25mg |

¥14400.00 | 2023-09-15 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | D477755-2.5mg |

9-(3,4-Dimethyl-5-pentylfuran-2-yl)-9-oxononanoic Acid Methyl Ester |

99290-31-0 | 2.5mg |

¥1800.00 | 2023-09-15 |

9-(3,4-Dimethyl-5-pentylfuran-2-yl)-9-oxononanoic Acid Methyl Ester 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

99290-31-0 (9-(3,4-Dimethyl-5-pentylfuran-2-yl)-9-oxononanoic Acid Methyl Ester) 関連製品

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量